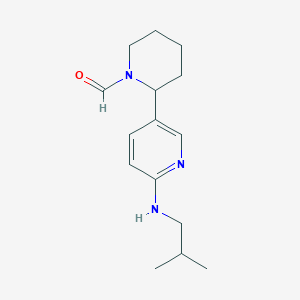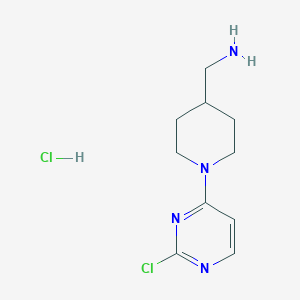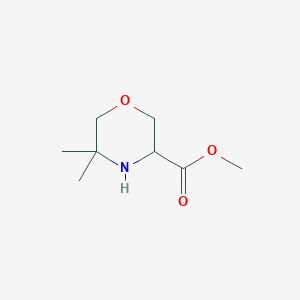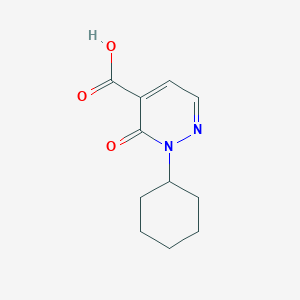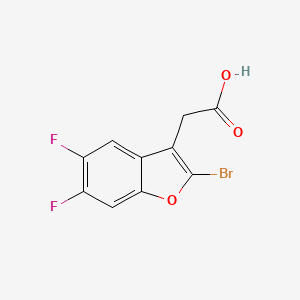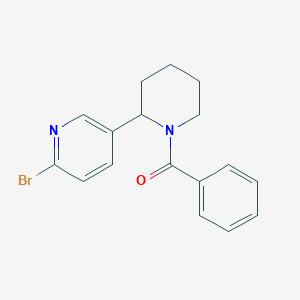
(2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a chemical entity that features a bromopyridine moiety attached to a piperidine ring, which is further connected to a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 6-bromonicotinic acid, is converted to 6-bromonicotinamide using carbonyldiimidazole in dimethylsulfoxide.
Piperidine Derivative Formation: The piperidine derivative is synthesized by reacting 1-methylisonipecotamide with lithium aluminum hydride in tetrahydrofuran at 0-66°C for 25.5 hours.
Coupling Reaction: The final step involves coupling the bromopyridine intermediate with the piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the carbonyl group of the phenylmethanone moiety.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the phenylmethanone group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may bind to protein kinases, such as the TAM family kinases (Tyro3, Axl, and Mer), inhibiting their activity . This inhibition can affect various cellular pathways, leading to potential therapeutic effects in diseases like cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-methoxynicotinic acid
- 6-Bromo-4-methylnicotinic acid
- 6-Bromo-5-(trifluoromethyl)nicotinic acid
- 6-Bromo-2-(difluoromethyl)nicotinic acid
- 6-Bromo-4-chloronicotinic acid
Uniqueness
Compared to similar compounds, (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is unique due to its combination of a bromopyridine moiety with a piperidine ring and a phenylmethanone group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H17BrN2O |
|---|---|
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
[2-(6-bromopyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17BrN2O/c18-16-10-9-14(12-19-16)15-8-4-5-11-20(15)17(21)13-6-2-1-3-7-13/h1-3,6-7,9-10,12,15H,4-5,8,11H2 |
Clé InChI |
AHEBZEQKSREEPO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=CN=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide](/img/structure/B11800084.png)

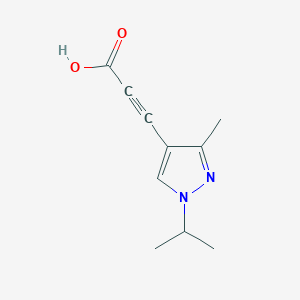
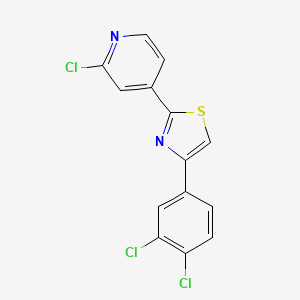

![2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11800113.png)
